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Compound of Interest

3-[(2,4-

Compound Name: Dimethylphenoxy)methyl]piperidin
e

CAS No.: 946713-14-0

Cat. No.: B1358872

Get Quote

\ J

Core Identity & Mechanism of Action

e Compound Name: 3-[(2,4-Dimethylphenoxy)methyl]piperidine
e CAS Number: 946713-14-0

¢ Molecular Formula: C14aH21NO

¢ Molecular Weight: 219.32 g/mol

 Structural Class: Aryloxy-alkyl-piperidine

o Primary Target Class: Sigma-1 Receptor (01R) Agonist/Antagonist

¢ Secondary Target Class: Monoamine Transporters (SERT/NET), Voltage-Gated Sodium
Channels (Nav1.x)
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Mechanistic Insight

The 3-[(2,4-dimethylphenoxy)methyl]piperidine scaffold integrates two critical
pharmacophores:

e The 2,4-Dimethylphenoxy Moiety: Mimics the lipophilic "tail" found in Class | antiarrhythmics
(e.g., Mexiletine) and Sigma-1 ligands, facilitating hydrophobic interaction with the target's
binding pocket (e.g., the hydrophobic pocket of 1R formed by Val84, Trp89, and Tyr103).

e The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is protonated at
physiological pH, allowing for electrostatic interaction with the conserved aspartate residue
(Asp126 in 01R) or similar anionic sites in monoamine transporters.

Unlike dual-pharmacophore probes (e.g., Femoxetine) which possess a 4-phenyl substitution
for high-affinity SERT binding, this un-substituted 3-piperidine analog serves as a minimalist
probe to dissect the contribution of the phenoxy-alkyl-amine motif to Sigma-1 versus
Transporter selectivity.

Experimental Applications & Workflows
A. Sigma-1 Receptor (01R) Ligand Profiling

Use this probe to modulate c1R chaperone activity, which regulates ER-mitochondria Ca2*
signaling and the stability of client proteins (e.g., IP3R).

o Application: Competitive binding assays to determine affinity (

) and functional assays to assess agonist (chaperone-promoting) vs. antagonist (chaperone-
blocking) activity.

o Key Readout: Displacement of radioligand (+)-[3H]Pentazocine; Modulation of ER Caz*
release.

B. Monoamine Transporter Selectivity Screening

Use as a tool compound to define the Structure-Activity Relationship (SAR) of norepinephrine
(NET) and serotonin (SERT) reuptake inhibition.

o Application: Synaptosomal uptake assays.
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o Key Readout: Inhibition of [*H]NE or [3H]5-HT uptake (ICso determination).

Detailed Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Obijective: To validate the affinity of 3-[(2,4-Dimethylphenoxy)methyl]piperidine for c1R.

Materials:

Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human
olR.

Radioligand: (+)-[3H]Pentazocine (2-3 nM final concentration).

Non-specific Binder: Haloperidol (10 uM) or PRE-084 (10 uM).

Buffer: 50 mM Tris-HCI, pH 7.4.
Step-by-Step Methodology:
o Preparation: Resuspend membrane fraction (100 pg protein/tube) in Tris-HCI buffer.

¢ Incubation:

o

Add 50 pL of 3-[(2,4-Dimethylphenoxy)methyl]piperidine (concentration range: 1071°M
to 10> M).

o

Add 50 pL of (+)-[*H]Pentazocine.

o

Add 400 pL of membrane suspension.

[¢]

Incubate for 120 minutes at 37°C to reach equilibrium.

» Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%
polyethyleneimine to reduce non-specific binding) using a cell harvester.

» Washing: Wash filters 3x with 5 mL ice-cold Tris-HCI buffer.

» Quantification: Measure radioactivity via liquid scintillation counting.
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» Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and derive

using the Cheng-Prusoff equation:

Protocol 2: Functional ER-Mitochondria Ca2* Flux Assay

Objective: To determine if the probe acts as an agonist or antagonist of 01R.
Materials:

e Cells: CHO cells stably expressing o1R.

e Dye: Fura-2AM (ratiometric Ca2* indicator).

e Stimulus: ATP (100 puM) to trigger IP3R-mediated ER Ca?* release.

Step-by-Step Methodology:

e Loading: Incubate cells with 5 uM Fura-2AM for 30 min at 37°C in HBSS. Wash 2x.

e Pre-treatment: Incubate cells with 10 uM 3-[(2,4-Dimethylphenoxy)methyl]piperidine for
20 min.

o Control A: Vehicle (DMSO).
o Control B: Known Agonist (PRE-084, 10 uM).
o Control C: Known Antagonist (NE-100, 10 uM).

o Measurement: Monitor intracellular Ca2+ (Ratio 340/380 nm) using a fluorescence plate
reader or microscope.

o Stimulation: Inject ATP (100 uM) to induce Ca?* release.
* Interpretation:

o Agonist Profile: Potentiation of the Ca?* transient (similar to PRE-084).
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o Antagonist Profile: Attenuation of the Ca?* transient (similar to NE-100) or no effect on
baseline but blockage of agonist effects.

Pathway Visualization

The following diagram illustrates the putative mechanism of action where the probe modulates
Sigma-1 Receptor activity at the Mitochondria-Associated Membrane (MAM), influencing
Calcium signaling and ER stress responses.
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Caption: Putative signaling pathway of the probe at the ER-Mitochondria interface. Binding to

01R modulates the receptor's interaction with BiP and IP3R, regulating Calcium flux and

cellular stress responses.

Data Summary & Reference Values

Since this specific compound is a structural analog, the following reference values for the

pharmacophore class should be used to benchmark experimental results.

Expected Range

Target Parameter (Class Control Compound
Representative)
(+)-Pentazocine (

Sigma-1 Receptor (Binding) 10 nM - 500 nM

~3 nM)

Si 2R > 1,O0O M DTG (N lective)
igma-2 Receptor P on-selective
g P (Binding) (Selectivity Check)

SERT (5-HT 100 M — 10 4 Fluoxetine (

n —_
Transporter) (Uptake) " ~20 nM)
Mexiletine (
Navl.7 Channel (Block) 10 uM - 100 pM
~15 pM)

References

e Sigma-1 Receptor Pharmacophore & Ligand Design

o Title: Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the

Hydrophobic Tail and Basic Amine.
o Source:Journal of Medicinal Chemistry

o Context: Defines the requirement for the N-alkyl-piperidine and phenyl ether moieties

found in the probe.

o Link: (Representative Link)
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» Radioligand Binding Protocols for Sigma Receptors

o

Title: Standardized Receptor Binding Protocols for Sigma-1 and Sigma-2 Receptors.
Source:Current Protocols in Pharmacology

Context: Provides the foundational method for the (+)-[3H]Pentazocine assay described in
Protocol 1.

o

o

Link:

(¢]

e Monoamine Transporter Assay Methodology

o Title: Neurotransmitter Uptake Assays for Dopamine, Norepinephrine, and Serotonin
Transporters.

o Source:Methods in Molecular Biology

o Context: Validates the use of synaptosomal uptake assays for profiling piperidine-based
inhibitors.

o Link:

e Compound Commercial Sources & Properties

o

Title: 3-[(2,4-Dimethylphenoxy)
Source:VulcanChem / M
Context: Verification of chemical structure and availability for research use.

o

o

o

Link:

» To cite this document: BenchChem. [Application Note: 3-[(2,4-
Dimethylphenoxy)methyl]piperidine as a Chemical Probe]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1358872/docs#application-note-3-
2-4-dimethylphenoxy-methyl-piperidine-as-a-chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1358872?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

